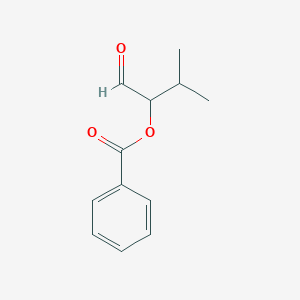
(3-Methyl-1-oxobutan-2-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-oxobutan-2-yl) benzoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of benzoic acid and 3-methyl-2-oxobutanoic acid. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-oxobutan-2-yl) benzoate typically involves the esterification of benzoic acid with 3-methyl-2-oxobutanoic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:
C6H5COOH+CH3COCH2COOH→C6H5COOCH2COCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-oxobutan-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid and 3-methyl-2-oxobutanoic acid.
Reduction: Benzyl alcohol and 3-methyl-2-oxobutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(3-Methyl-1-oxobutan-2-yl) benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Methyl-1-oxobutan-2-yl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and 3-methyl-2-oxobutanoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester formed from benzoic acid and methanol.
Ethyl benzoate: An ester formed from benzoic acid and ethanol.
Propyl benzoate: An ester formed from benzoic acid and propanol.
Uniqueness
(3-Methyl-1-oxobutan-2-yl) benzoate is unique due to the presence of the 3-methyl-2-oxobutanoic acid moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler esters like methyl benzoate or ethyl benzoate.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3-methyl-1-oxobutan-2-yl) benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)11(8-13)15-12(14)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
InChI Key |
SEPIVKHCMVANBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=O)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


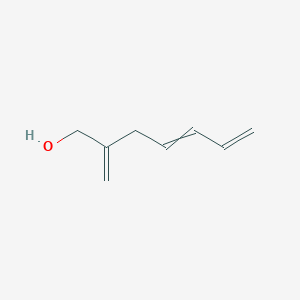
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
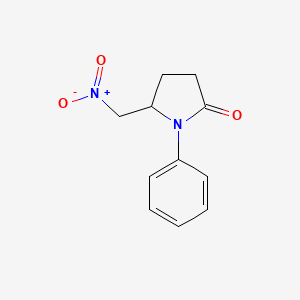

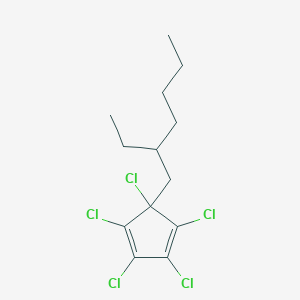
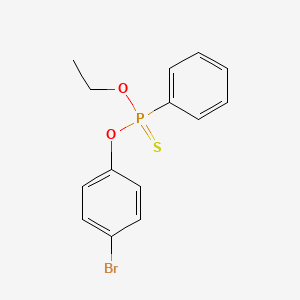

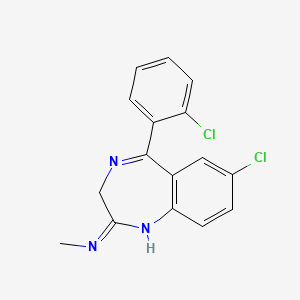
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)

![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)

